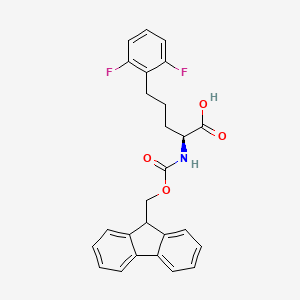![molecular formula C12H11ClN4O2S B12841834 N'-[(2-chlorophenyl)sulfonyl]pyridine-2-carboximidohydrazide](/img/structure/B12841834.png)
N'-[(2-chlorophenyl)sulfonyl]pyridine-2-carboximidohydrazide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-Chloro-N’-(imino(pyridin-2-yl)methyl)benzenesulfonohydrazide is a complex organic compound that features a pyridine ring, a benzenesulfonohydrazide moiety, and a chloro substituent
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2-Chloro-N’-(imino(pyridin-2-yl)methyl)benzenesulfonohydrazide typically involves the reaction of 2-chlorobenzaldehyde with pyridine-2-carboxylic acid hydrazide in the presence of a suitable catalyst. The reaction is carried out under reflux conditions in an organic solvent such as ethanol or methanol. The resulting product is then purified through recrystallization or column chromatography to obtain the desired compound in high purity.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, the optimization of reaction conditions, such as temperature, pressure, and catalyst concentration, is crucial for large-scale synthesis.
Análisis De Reacciones Químicas
Types of Reactions
2-Chloro-N’-(imino(pyridin-2-yl)methyl)benzenesulfonohydrazide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The chloro substituent can be replaced by other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Sodium borohydride in ethanol or methanol.
Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydroxide.
Major Products Formed
Oxidation: Formation of corresponding sulfonic acids or sulfonyl chlorides.
Reduction: Formation of hydrazine derivatives.
Substitution: Formation of substituted benzenesulfonohydrazides.
Aplicaciones Científicas De Investigación
2-Chloro-N’-(imino(pyridin-2-yl)methyl)benzenesulfonohydrazide has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex organic molecules.
Biology: Investigated for its potential as an antimicrobial or anticancer agent.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and antiviral activities.
Industry: Utilized in the development of new materials with specific properties, such as polymers and coatings.
Mecanismo De Acción
The mechanism of action of 2-Chloro-N’-(imino(pyridin-2-yl)methyl)benzenesulfonohydrazide involves its interaction with specific molecular targets. The compound may inhibit certain enzymes or interfere with cellular pathways, leading to its observed biological effects. For example, it may bind to DNA or proteins, disrupting their normal function and leading to cell death in microbial or cancer cells.
Comparación Con Compuestos Similares
Similar Compounds
- 2-Chloro-N’-(imino(pyridin-4-yl)methyl)benzenesulfonohydrazide
- 2-Chloro-N’-(imino(pyridin-3-yl)methyl)benzenesulfonohydrazide
- 2-Chloro-N’-(imino(pyridin-2-yl)methyl)benzenesulfonamide
Uniqueness
2-Chloro-N’-(imino(pyridin-2-yl)methyl)benzenesulfonohydrazide is unique due to its specific structural features, which confer distinct chemical and biological properties. The presence of the chloro substituent and the pyridine ring enhances its reactivity and potential interactions with biological targets, making it a valuable compound for research and development.
Propiedades
Fórmula molecular |
C12H11ClN4O2S |
|---|---|
Peso molecular |
310.76 g/mol |
Nombre IUPAC |
N'-[(2-chlorophenyl)sulfonylamino]pyridine-2-carboximidamide |
InChI |
InChI=1S/C12H11ClN4O2S/c13-9-5-1-2-7-11(9)20(18,19)17-16-12(14)10-6-3-4-8-15-10/h1-8,17H,(H2,14,16) |
Clave InChI |
HJLKOHBJDVNHLV-UHFFFAOYSA-N |
SMILES isomérico |
C1=CC=C(C(=C1)S(=O)(=O)N/N=C(/C2=CC=CC=N2)\N)Cl |
SMILES canónico |
C1=CC=C(C(=C1)S(=O)(=O)NN=C(C2=CC=CC=N2)N)Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




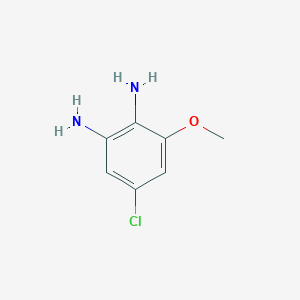
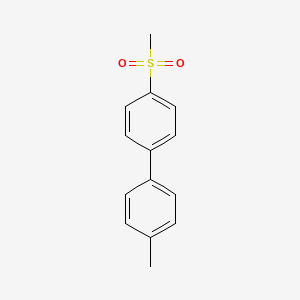

![2-(2-Bromo-6-oxo-5,6-dihydro-4H-cyclopenta[b]thiophen-4-ylidene)malononitrile](/img/structure/B12841773.png)
![1,3,4,6-Tetra-O-acetyl-2-[(2-aminoacetyl)amino]-2-deoxy-b-D-glucopyranose](/img/structure/B12841775.png)
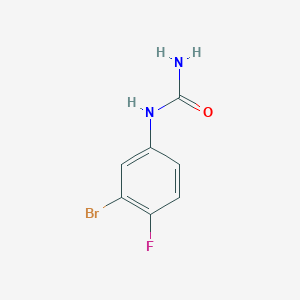
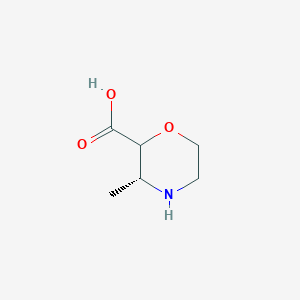
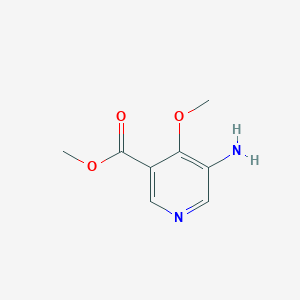
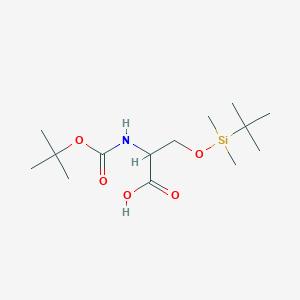
![N-[10,16-bis(3,5-diphenylphenyl)-13-oxo-12,14-dioxa-13λ5-phosphapentacyclo[13.8.0.02,11.03,8.018,23]tricosa-1(15),2,8,10,16-pentaen-13-yl]-1,1,1-trifluoromethanesulfonamide](/img/structure/B12841804.png)

